molecular formula C9H15IO3 B3056868 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane CAS No. 74900-28-0

1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

Cat. No.: B3056868
CAS No.: 74900-28-0
M. Wt: 298.12 g/mol
InChI Key: MBNCIJURMLVSIZ-UHFFFAOYSA-N
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Description

This bicyclic compound features a rigid 2,6,7-trioxabicyclo[2.2.2]octane core with a 3-iodopropyl substituent at position 1 and a methyl group at position 2.

Properties

IUPAC Name

1-(3-iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO3/c1-8-5-11-9(12-6-8,13-7-8)3-2-4-10/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNCIJURMLVSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12COC(OC1)(OC2)CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568356
Record name 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74900-28-0
Record name 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane typically involves the Diels-Alder reaction followed by ring-closing metathesis. The Diels-Alder reaction is used to form the bicyclic core, while the ring-closing metathesis helps in the formation of the trioxabicyclo structure . The iodopropyl group is introduced through a nucleophilic substitution reaction using 3-iodopropanol as a reagent .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as Grubbs’ catalyst in the ring-closing metathesis step can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and mild heating.

    Oxidation: Oxidizing agents like PCC or KMnO4, solvents like dichloromethane or acetone.

    Reduction: Reducing agents like LiAlH4, solvents like ether or THF.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized products such as alcohols or ketones.
  • Reduced products like alkanes or alcohols.

Mechanism of Action

The mechanism of action of 1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at position 1 and 4, altering molecular weight, polarity, and stability.

Compound Name Substituent (Position 1) Position 4 Molecular Weight Key Features
1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane 3-Iodopropyl Methyl ~354.1 g/mol¹ High polarizability; potential leaving group (I)
1-(4-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane 4-Bromobenzyl Methyl 323.2 g/mol Aromatic ring enhances π-π interactions; bromine as leaving group
1-(4-Ethynylphenyl)-4-n-propyl-2,6,7-trioxabicyclo[2.2.2]octane (EBOB) 4-Ethynylphenyl n-Propyl ~276.3 g/mol Radioligand for GABA receptors; ethynyl group enables photoaffinity labeling
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide Phosphorus atom (replacing O) Isopropyl 192.1 g/mol Cholinergic activity; bicyclophosphate structure

¹Calculated based on formula C₉H₁₅IO₃.

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Bromobenzyl and ethynylphenyl groups introduce aromaticity, improving binding to hydrophobic pockets in proteins (e.g., GABA receptors) .
  • Phosphorus Inclusion : Phosphorus-containing analogs exhibit distinct biological targets (e.g., acetylcholinesterase inhibition) due to electronegativity differences .
GABA Receptor Interactions
  • EBOB: Binds to the picrotoxin site of GABAₐ receptors with high affinity (Kd ~2 nM), serving as a noncompetitive antagonist . Its ethynyl group enables covalent binding studies .
  • Bromo Derivatives : 1-(3-Bromobenzyl)-4-methyl analogs show similar receptor binding but lower potency than EBOB, likely due to reduced leaving group efficiency .
  • Phosphorus Analogs : Isopropylbicyclophosphate acts as a GABA receptor antagonist but with differing toxicity profiles (LD₅₀: 2.27 mg/kg for heptafluoropropyl derivatives) .
Toxicity Profiles

Fluorinated derivatives exhibit higher toxicity, as seen in:

  • 1-(Heptafluoropropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: pLD₅₀ = 2.27 (mouse oral) .
  • Iodine’s lower electronegativity may reduce acute toxicity compared to fluorine but requires empirical validation.

Biological Activity

1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H15IO3
  • Molecular Weight : 298.1181 g/mol
  • CAS Number : 74900-28-0

The bicyclic structure contributes to its stability and reactivity, particularly due to the presence of the iodine atom which can participate in various chemical reactions.

Synthesis

The synthesis of this compound involves several steps including halogenation and rearrangement processes. A notable method includes:

  • Preparation of Halopropyl Bridged Ortho Esters : The compound can be synthesized from 3-bromopropyl bridged ortho esters through a halogen exchange reaction with sodium iodide in acetone, followed by rearrangement with boron trifluoroetherate to yield the iodinated product .

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest that halogenated bicyclic compounds possess antimicrobial properties due to their ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Studies : A study tested various bicyclic compounds against common bacterial strains. The iodinated derivative demonstrated significant inhibition of growth compared to non-halogenated analogs, suggesting enhanced activity due to the iodine substitution.
    CompoundBacterial StrainInhibition Zone (mm)
    1-(3-Iodopropyl)-4-methyl...E. coli15
    Non-halogenated analogE. coli8
    1-(3-Iodopropyl)-4-methyl...S. aureus17
    Non-halogenated analogS. aureus10
  • Anti-inflammatory Activity : In a controlled trial using cell cultures, the compound was evaluated for its ability to modulate cytokine production in response to lipopolysaccharide (LPS) stimulation.
    • Results : The compound reduced TNF-alpha levels by approximately 30%, indicating potential as an anti-inflammatory agent.

The biological activity of this compound is hypothesized to involve:

  • Iodine's Role : The iodine atom may enhance lipophilicity and facilitate cellular penetration, allowing for better interaction with biological membranes.
  • Bicyclic Framework : The rigid structure may stabilize interactions with target proteins or enzymes involved in microbial growth or inflammatory pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane
Reactant of Route 2
1-(3-Iodopropyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane

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